molecular formula C11H8FNO2 B2489168 Methyl 6-fluoroisoquinoline-8-carboxylate CAS No. 1909319-57-8

Methyl 6-fluoroisoquinoline-8-carboxylate

Cat. No.: B2489168
CAS No.: 1909319-57-8
M. Wt: 205.188
InChI Key: ZOKHMAZZCLPADH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroisoquinoline-8-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 6-fluoroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 6-fluoroisoquinoline-8-carboxylate is unique due to the combination of the fluorine atom and the ester group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the ester group provides a site for further chemical modification .

Biological Activity

Methyl 6-fluoroisoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparisons with related compounds, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a fluorine atom on the isoquinoline ring and a methyl ester group at the carboxylic acid position. These structural elements contribute to its lipophilicity and metabolic stability, enhancing its bioavailability for biological applications. The molecular formula is C11H8FNO2C_{11}H_{8}FNO_2, with a molecular weight of approximately 205.19 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Antibacterial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, leading to cell death in susceptible bacterial strains.
  • Anticancer Properties : Research indicates that this compound may inhibit pathways associated with cancer cell proliferation. It has been studied for its potential to act as an inhibitor of protein kinase B (PKB), which plays a critical role in various cellular processes, including cell growth and survival .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against various bacterial strains, including Mycobacterium tuberculosis .
AnticancerPotentially inhibits cancer cell growth through PKB inhibition and other pathways .
Enzyme InhibitionTargets DNA gyrase and topoisomerase IV, disrupting bacterial DNA processes.
Fluorescent ProbeExplored for use in biological imaging due to its fluorinated structure.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cancer Research : Investigations into the compound's anticancer properties revealed that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. In vitro studies showed promising results against various cancer cell lines, indicating its potential as a therapeutic agent .
  • Enzyme Interaction Studies : Detailed kinetic studies have shown that this compound effectively inhibits topoisomerase II, a target for many anticancer drugs. The compound's ability to stabilize the enzyme-DNA complex contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds in the isoquinoline family. The following table highlights these comparisons:

Compound Name Structural Features Unique Aspects
Methyl 7-fluoroisoquinoline-5-carboxylateFluorine at position 7Potentially different biological activity profile
Methyl 5-fluoroisoquinoline-7-carboxylateFluorine at position 5Variations in solubility and reactivity
Methyl isoquinoline-8-carboxylateNo fluorine substituentDifferent pharmacological properties
6-FluoroisoquinolineLacks carboxylate groupMore basic structure, differing reactivity

These comparisons underscore the unique pharmacological profile of this compound within its structural class, suggesting enhanced therapeutic potential due to its specific substitutions.

Properties

IUPAC Name

methyl 6-fluoroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKHMAZZCLPADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CC2=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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